molecular formula C18H16N2O4 B5773096 N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide

货号: B5773096
分子量: 324.3 g/mol
InChI 键: XJULQDMUESJGEQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the signaling pathway of B cells, which play a crucial role in the immune system. TAK-659 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases.

作用机制

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide exerts its therapeutic effects by inhibiting the activity of BTK, which is essential for the survival and proliferation of B cells. By blocking the signaling pathway of B cells, this compound can induce apoptosis (programmed cell death) in cancerous B cells and reduce inflammation in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated significant anti-tumor activity and immunomodulatory effects.

实验室实验的优点和局限性

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide has several advantages for use in lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancerous B cells. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

未来方向

There are several potential future directions for research on N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide, including:
1. Combination therapy: this compound may be used in combination with other drugs to enhance its therapeutic effects and reduce the risk of resistance.
2. Biomarker identification: Biomarkers may be identified to predict which patients are most likely to benefit from this compound treatment.
3. Development of new formulations: New formulations of this compound may be developed to improve its pharmacokinetic properties and reduce the risk of toxicity.
4. Investigation of other diseases: this compound may be studied for its potential therapeutic applications in other diseases, such as rheumatoid arthritis and multiple sclerosis.
Conclusion
This compound is a promising small molecule inhibitor of BTK with potential therapeutic applications in the treatment of various diseases. Its selective and potent inhibitory effect on BTK, favorable pharmacokinetic profile, and ability to induce apoptosis in cancerous B cells make it a promising candidate for further research and development.

合成方法

The synthesis of N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide involves several steps, including the reaction of 4-bromo-2-methoxyaniline with 2,5-dioxopyrrolidine, followed by the reaction with 4-aminobenzamide. The final product is obtained through purification and isolation processes.

科学研究应用

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. It has been found to be particularly effective in the treatment of chronic lymphocytic leukemia and mantle cell lymphoma.

属性

IUPAC Name

N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-24-15-11-13(20-16(21)9-10-17(20)22)7-8-14(15)19-18(23)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJULQDMUESJGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C(=O)CCC2=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。